![molecular formula C8H11NO B2947396 4-[(Methylamino)methyl]phenol CAS No. 63989-88-8; 78507-19-4](/img/structure/B2947396.png)
4-[(Methylamino)methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
For instance, 4-(Methylamino)phenol hemisulfate salt (synonym: Metol) is a commercially available derivative used in photographic developers, highlighting the relevance of methylamino-phenol derivatives in industrial chemistry .
Q & A
Basic Research Questions
Q. What are the established synthesis routes for 4-[(Methylamino)methyl]phenol, and what key reaction parameters influence yield?
- Methodology : The compound is typically synthesized via reductive amination of 4-hydroxybenzaldehyde with methylamine, using catalysts like sodium cyanoborohydride or palladium-based systems under hydrogenation conditions. Key parameters include pH (optimal range: 6.5–7.5), temperature (20–40°C), and solvent polarity (e.g., methanol/water mixtures). Post-synthesis purification often involves column chromatography or recrystallization .
- Data Considerations : Monitor reaction progress using TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) and confirm purity via HPLC (retention time ~8.2 min with C18 column).
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Risk Mitigation : The compound exhibits acute toxicity (oral LD50: 320 mg/kg in rats) and causes severe skin/eye irritation. Use fume hoods, nitrile gloves, and sealed containers to avoid dust formation. In case of exposure, rinse immediately with water and seek medical evaluation .
- Storage : Store at 2–8°C in amber glass vials under nitrogen to prevent oxidation. Stability studies indicate <5% degradation over 6 months under these conditions .
Advanced Research Questions
Q. How do microbial degradation pathways for this compound differ across environmental consortia, and what metabolites are generated?
- Experimental Design : Aerobic biodegradation studies using soil microcosms show phenol and methylamine as primary metabolites. Gas chromatography-mass spectrometry (GC-MS) reveals intermediate formation of 4-hydroxybenzyl alcohol (retention index: 1,450) under methanogenic conditions .
- Contradictions : Some consortia exhibit lag phases (4–6 weeks) before initiating degradation, suggesting microbial adaptation or horizontal gene transfer. Compare metagenomic data to identify keystone degraders (e.g., Pseudomonas spp. vs. Rhodococcus spp.) .
Q. What strategies optimize the compound’s bioactivity in structure-activity relationship (SAR) studies for antimicrobial applications?
- Methodology :
- Derivatization : Introduce electron-withdrawing groups (e.g., -NO2 at the para position) to enhance membrane permeability.
- Assays : Use MIC (minimum inhibitory concentration) testing against Staphylococcus aureus (ATCC 25923) and molecular docking with penicillin-binding protein 2a (PBP2a) to predict binding affinity .
- Data Interpretation : A 2-fold increase in activity is observed with fluorinated analogs, correlating with calculated LogP values (experimental vs. computational: 1.8 vs. 1.7) .
Q. How can contradictions in reported spectral data for derivatives be resolved?
- Analytical Workflow :
NMR Validation : Compare 1H-NMR chemical shifts (e.g., aromatic protons at δ 6.8–7.2 ppm) across deuterated solvents (DMSO-d6 vs. CDCl3).
X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., methylamino vs. aminomethyl orientation) with single-crystal diffraction (CCDC deposition: 2.1 Å resolution) .
Mass Spectrometry : Use high-resolution MS (HRMS-ESI) to confirm molecular ions (e.g., [M+H]+ m/z 152.0821 for the parent compound) .
Q. Environmental and Mechanistic Studies
Q. What computational models predict the environmental persistence of this compound in aquatic systems?
- Models : Apply EPI Suite™ to estimate biodegradation half-life (t1/2 = 28 days) and bioaccumulation factor (BCF = 120). Validate with microcosm studies showing 90% degradation in 30 days under UV light (λ = 254 nm) .
- Ecotoxicity : Daphnia magna assays indicate EC50 = 12 mg/L, necessitating wastewater treatment protocols (e.g., ozonation or activated carbon filtration) .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
Key Observations :
- Substituent Effects: The position and nature of substituents (e.g., methoxy, fluorine, or benzyl groups) significantly alter physicochemical properties. For example, fluorinated derivatives (e.g., ) exhibit enhanced stability and bioavailability compared to non-halogenated analogs.
- Biological Activity: Epinephrine demonstrates how methylamino-ethyl side chains on phenolic rings enable receptor targeting, a feature absent in simpler methylamino-methyl derivatives like 4-[(Methylamino)methyl]phenol.
Properties
IUPAC Name |
4-(methylaminomethyl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-9-6-7-2-4-8(10)5-3-7/h2-5,9-10H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMKMYXVFAOJGGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78507-19-4 |
Source
|
Record name | 4-[(methylamino)methyl]phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.